molecular formula C10H17N3O3S2 B12222438 N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12222438
M. Wt: 291.4 g/mol
InChI Key: PZMGXIBSWONRNH-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(Butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a 1,3,4-thiadiazole derivative characterized by a butylsulfonyl substituent at position 5 and a 2-methylpropanamide group at the N-terminus. The Z-configuration of the hydrazone-like linkage is critical for its structural stability and electronic properties.

Properties

Molecular Formula

C10H17N3O3S2

Molecular Weight

291.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C10H17N3O3S2/c1-4-5-6-18(15,16)10-13-12-9(17-10)11-8(14)7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14)

InChI Key

PZMGXIBSWONRNH-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The butylsulfonyl group in the target compound distinguishes it from analogs with acetyl (e.g., compounds 11a–11f in ), phenyl (11a–11e ), or ester substituents (11c–11e ). The sulfonyl group is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (18a in ) or methyl (11b ) .

Table 1: Substituent Effects on Key Properties
Compound (Reference) Substituent at Position 5 Melting Point (°C) Notable Features
Target Compound Butylsulfonyl Not reported Strong electron withdrawal, Z-configuration
11a () Acetyl 214–216 Aryl groups enhance π-π stacking
11f () Thiophene-2-carbonyl 240–242 Heterocyclic substituent improves solubility
6f () 4-Chlorophenyl 295 High thermal stability, dual C=O groups
18a () 4-Methoxyphenyl Not reported Methoxy group increases lipophilicity

Spectral and Analytical Data

While spectral data for the target compound are unavailable, trends from analogs suggest:

  • IR Spectroscopy : The sulfonyl group (S=O) would exhibit strong absorption at 1300–1150 cm⁻¹, distinct from carbonyl stretches (1650–1700 cm⁻¹) in acetyl or ester analogs .
  • NMR : The Z-configuration would result in distinct chemical shifts for the hydrazone proton (δ 8–10 ppm in 11a–11f ) .
Table 2: Bioactivity Comparison
Compound (Reference) Biological Activity (IC₅₀ or EC₅₀) Mechanism of Action
Target Compound Not reported Hypothesized DHFR inhibition
5-Nitrothiazol-2-yl () 12.4–166.8 µM (anticancer) VEGFR-2 inhibition
6f () Not reported Dual C=O groups enhance DNA intercalation

Physicochemical Properties

  • Solubility : The butylsulfonyl group may increase hydrophilicity compared to aryl substituents (11a–11e ), though the butyl chain could offset this via hydrophobic interactions .
  • Thermal Stability : High melting points (>200°C) are common in thiadiazoles (e.g., 11f at 240–242°C), suggesting the target compound shares similar stability .

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